molecular formula C20H29NO B5111817 N-butyl-6-(2-naphthyloxy)-1-hexanamine

N-butyl-6-(2-naphthyloxy)-1-hexanamine

Cat. No.: B5111817
M. Wt: 299.4 g/mol
InChI Key: RKMIFVCLQFSAHA-UHFFFAOYSA-N
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Description

N-butyl-6-(2-naphthyloxy)-1-hexanamine is a secondary amine featuring a hexanamine backbone substituted with a butyl group at the N-terminal and a 2-naphthyloxy group at the 6-position. The compound’s structure suggests applications in pharmaceuticals or agrochemicals, as naphthyloxy groups are known to enhance binding affinity in receptor-targeted molecules .

Key structural attributes:

  • IUPAC Name: N-butyl-6-(2-naphthyloxy)hexan-1-amine
  • Molecular Formula: Likely C₂₀H₂₉NO (inferred from analogs like N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine, which has C₁₈H₃₁NO ).
  • Functional Groups: Secondary amine, ether-linked naphthyl group.

Properties

IUPAC Name

N-butyl-6-naphthalen-2-yloxyhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c1-2-3-14-21-15-8-4-5-9-16-22-20-13-12-18-10-6-7-11-19(18)17-20/h6-7,10-13,17,21H,2-5,8-9,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMIFVCLQFSAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares N-butyl-6-(2-naphthyloxy)-1-hexanamine with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-naphthyloxy C₂₀H₂₉NO ~299.5 High lipophilicity (logP ~5.2*), low water solubility
N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine 2,4-dimethylphenoxy C₁₈H₃₁NO 277.4 Moderate lipophilicity (logP ~4.1), better solubility than naphthyl analog
(2-naphthyloxy)acetic acid 2-naphthyloxy + carboxylic acid C₁₂H₁₀O₃ 202.2 Acidic (pKa ~3.5), used as plant growth regulator
1-Hexanamine Unsubstituted amine C₆H₁₅N 101.2 High basicity (pKa ~10.5), water-soluble

*Estimated via computational methods (e.g., ChemDraw).

Key Observations :

  • N-butyl-6-(2,4-dimethylphenoxy)hexan-1-amine , a phenoxy analog, demonstrates how methyl substituents balance lipophilicity and solubility, making it more suitable for formulations requiring moderate hydrophobicity.
  • (2-naphthyloxy)acetic acid highlights the impact of functional groups: the carboxylic acid moiety confers acidity and biological activity distinct from the amine-based target compound.

Contrast with Fluorinated Analogs

Perfluorinated hexanamine derivatives (e.g., 1-hexanamine with tridecafluoro substituents ) exhibit extreme hydrophobicity and chemical inertness due to fluorine’s electronegativity. In contrast, this compound lacks fluorination, making it less stable under harsh conditions but more amenable to metabolic processing in biological systems.

Research Implications and Gaps

  • Pharmacological Potential: The naphthyloxy-amine structure warrants exploration in drug discovery, particularly for targets requiring aromatic interactions (e.g., GPCRs or enzyme inhibitors).
  • Agrochemical Applications : Inspired by (2-naphthyloxy)acetic acid’s role as a plant growth regulator , the amine derivative could be modified for herbicidal or fungicidal activity.
  • Synthetic Challenges: Current evidence lacks detailed protocols for synthesizing this compound. Future work could adapt methods from phenoxy-amine analogs or hydroxamic acid syntheses .

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